

Comprehensive NMR Characterization Protocol: 2-Amino-N,N-dimethylpentanamide

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Compound of Interest

Compound Name: 2-amino-N,N-
dimethylpentanamide

Cat. No.: B13432199

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Executive Summary & Structural Logic

2-amino-N,N-dimethylpentanamide is a derivative of the amino acid norvaline. Its characterization presents a specific spectroscopic challenge common to tertiary amides: restricted rotation around the C(O)-N bond.

Unlike simple amines, the partial double-bond character of the amide linkage creates two distinct steric environments for the N-methyl groups.^[1] At ambient temperature, these groups do not exchange rapidly on the NMR timescale, resulting in distinct chemical shifts (rotamers).

Core Characterization Objectives:

- **Confirm Backbone Connectivity:** Verify the pentanamide chain (propyl side chain + alpha-methine).
- **Validate Amide Structure:** Distinguish the diastereotopic N-methyl groups (cis/trans to carbonyl).
- **Assess Purity:** Differentiate rotameric signal splitting from impurity peaks.

Structural Analysis & Numbering

- C1: Carbonyl Carbon^[2]
- C2: Alpha-Carbon (Chiral center, attached to)
- C3-C5: Propyl side chain
- N-Me(A) & N-Me(B): Dimethylamide groups

Experimental Protocol

Sample Preparation

For optimal resolution of exchangeable protons (amine) and rotameric distinctness, DMSO- is the preferred solvent over

- Solvent: DMSO- (99.9% D) + 0.03% TMS (internal standard).
- Concentration: 10–15 mg of sample in 0.6 mL solvent.
- Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).
- pD Adjustment (Optional): If the sample is a hydrochloride salt, the alpha-proton will shift downfield (~4.0–4.5 ppm). If the free base is required, neutralize with in the workup or add a drop of (though this may broaden exchangeable signals).

Acquisition Parameters (400 MHz or higher)

To ensure quantitative accuracy, particularly for the N-methyl signals which may have different relaxation times (

), use the following parameters:

Parameter	Setting	Rationale
Pulse Sequence	zg30 (30° pulse)	Maximizes signal-to-noise ratio.
Relaxation Delay (D1)	5.0 seconds	Ensures full relaxation of N-Me protons for accurate integration.
Scans (NS)	16 – 64	Sufficient S/N for main component analysis.
Temperature	298 K (25°C)	Standard. Note: Higher temps will coalesce N-Me signals.
Spectral Width	-2 to 14 ppm	Covers all aliphatic and exchangeable amide/amine protons.

Data Interpretation & Assignment

NMR Assignment (DMSO- , 298 K)

Note: Chemical shifts (

) are estimates based on norvaline analogs and general amide shifts.

Position	Type	(ppm)	Multiplicity	Integral	Mechanistic Insight
N-Me (A)	Methyl	2.85	Singlet	3H	Trans to Carbonyl oxygen (shielded).
N-Me (B)	Methyl	3.05	Singlet	3H	Cis to Carbonyl oxygen (deshielded).
C2-H	Methine	3.50 – 3.80	Triplet/dd	1H	Alpha-proton. Shifts to ~4.2 if protonated (salt).
	Amine	1.8 – 2.5	Broad Singlet	2H	Variable. Disappears in shake. Shifts to ~8.0 as in salts.
C3-H	Methylene	1.40 – 1.60	Multiplet	2H	Diastereotopic protons (complex splitting due to C2 chirality).
C4-H	Methylene	1.25 – 1.35	Multiplet	2H	Central methylene of the propyl chain.

C5-H	Methyl	0.85 – 0.90	Triplet	3H	Terminal methyl (Hz).
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NMR Assignment

- Carbonyl (C1): ~172–175 ppm.[2]
- Alpha-Carbon (C2): ~50–55 ppm.
- N-Methyls: Two distinct peaks at ~35 ppm and ~37 ppm (confirming restricted rotation).
- Side Chain: ~14 ppm (C5), ~19 ppm (C4), ~35 ppm (C3).

Advanced Validation: The "Self-Validating" Workflow

To distinguish true rotamers from impurities, you must prove that the two N-methyl singlets belong to the same molecule.

Dynamic NMR (Variable Temperature)

Protocol:

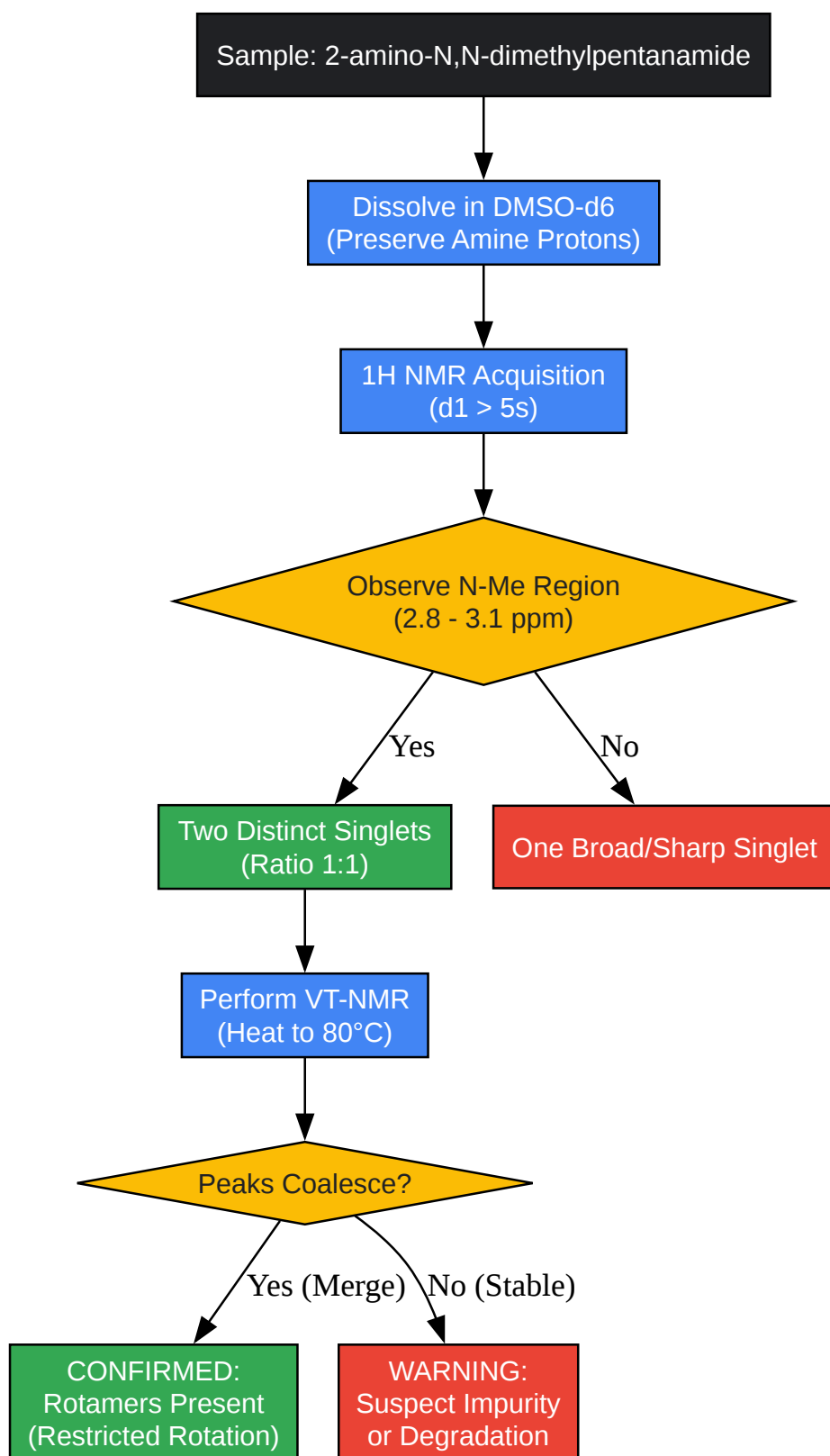
- Acquire a standard spectrum at 25°C (two N-Me peaks).
- Heat the probe to 80°C – 100°C (in DMSO-
).
- Observation: The two singlets at 2.85 and 3.05 ppm will broaden and coalesce into a single sharp singlet (approx 2.95 ppm) as the rotation rate exceeds the NMR timescale.
- Conclusion: This confirms the peaks are rotamers of the same compound, not a mixture of two methylated impurities.

2D NOESY / EXSY

If heating is not possible, run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

- Spatial Correlation: The N-Me group cis to the alpha-proton (C2-H) will show a stronger NOE cross-peak than the trans group.
- Chemical Exchange: You may see "Exchange Cross-peaks" (same phase as diagonal) between the two N-methyl signals, proving they are physically swapping positions (slow exchange).

Visualization: Characterization Logic Flow



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Caption: Logical workflow for distinguishing amide rotamers from impurities using Variable Temperature (VT) NMR.

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